Z-Gly-gly-osu
Overview
Description
Z-Gly-gly-osu, also known as N-(Benzyloxycarbonyl)glycylglycine N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It is a derivative of glycylglycine, a dipeptide composed of two glycine molecules. The compound is known for its reactivity and is commonly used as an intermediate in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-gly-osu typically involves the reaction of N-(Benzyloxycarbonyl)glycylglycine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-gly-osu undergoes various types of chemical reactions, including:
Substitution Reactions: The compound readily reacts with nucleophiles, such as amines, to form amide bonds.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used nucleophiles in reactions with this compound.
Solvents: Organic solvents like dichloromethane, dimethylformamide, and acetonitrile are frequently used.
Major Products Formed
The primary products formed from reactions involving this compound are peptides and other amide-containing compounds. The specific products depend on the nucleophiles and reaction conditions used .
Scientific Research Applications
Z-Gly-gly-osu has a wide range of applications in scientific research, including:
Peptide Synthesis: It is extensively used in the synthesis of peptides, which are crucial in various fields such as drug development, biochemistry, and molecular biology.
Bioconjugation: The compound is used to link biomolecules, such as proteins and nucleic acids, to create conjugates for research and therapeutic purposes.
Proteomics: In proteomics, this compound is used to modify proteins and peptides for mass spectrometry analysis.
Drug Development: The compound is employed in the synthesis of peptide-based drugs and drug delivery systems.
Mechanism of Action
The mechanism of action of Z-Gly-gly-osu involves the formation of stable amide bonds with nucleophiles. The compound’s reactivity is due to the presence of the N-hydroxysuccinimide ester group, which facilitates the nucleophilic attack by amines. This reaction results in the formation of a peptide bond, making this compound an essential reagent in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OSu: N-(9-Fluorenylmethoxycarbonyl)glycine N-hydroxysuccinimide ester, used in solid-phase peptide synthesis.
Uniqueness
Z-Gly-gly-osu is unique due to its dipeptide structure, which provides additional flexibility and reactivity compared to similar compounds with single amino acid residues. This makes it particularly useful in the synthesis of longer and more complex peptides .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7/c20-12(8-18-16(24)25-10-11-4-2-1-3-5-11)17-9-15(23)26-19-13(21)6-7-14(19)22/h1-5H,6-10H2,(H,17,20)(H,18,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUDREMYYUMWAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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